1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a thiazole ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,5-dione core through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are believed to play key roles in its biological activity by binding to target proteins and modulating their function. This can lead to the inhibition of specific enzymes or the activation of certain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and may have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring often exhibit antimicrobial and anticancer properties.
Fluorophenyl compounds: The presence of a fluorophenyl group can enhance the biological activity and stability of the compound.
Properties
CAS No. |
918146-19-7 |
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Molecular Formula |
C15H14FN3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14FN3O2S/c16-11-3-1-10(2-4-11)12-9-22-15(18-12)17-7-8-19-13(20)5-6-14(19)21/h1-4,9H,5-8H2,(H,17,18) |
InChI Key |
XPJDCZWRPUXTIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCNC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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